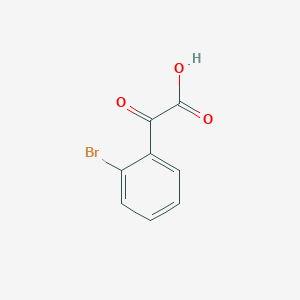

2-(2-Bromophenyl)-2-oxoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGITRTXBFIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401130 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26767-16-8 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-oxoacetic Acid for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and potential applications of the versatile chemical intermediate, 2-(2-Bromophenyl)-2-oxoacetic acid.

Introduction

This compound, also known as 2-bromobenzoylformic acid, is an alpha-keto acid derivative of bromobenzene. Its chemical structure, featuring a carboxylic acid, a ketone, and a bromine-substituted phenyl ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and explores its potential applications in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the reactive keto-acid functionality offer multiple avenues for the synthesis of complex molecular architectures, including heterocyclic compounds with potential biological activity.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| CAS Number | 26767-16-8 |

| Appearance | White to off-white solid |

| Melting Point | 104-107 °C |

| Boiling Point (Predicted) | 330.5 ± 34.0 °C |

| Density (Predicted) | 1.738 ± 0.06 g/cm³ |

| pKa (Predicted) | 1.91 ± 0.54 |

Synthesis of this compound

Proposed Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate

This procedure is adapted from the synthesis of similar aryl glyoxylates.

-

Materials:

-

2'-Bromoacetophenone

-

Selenium dioxide (SeO₂)

-

Pyridine

-

Ethyl acetate (EtOAc)

-

1.0 M Hydrochloric acid (HCl)

-

1.0 M Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, add 2'-bromoacetophenone (1.0 eq) and selenium dioxide (1.5 eq).

-

Add pyridine as the solvent (to make a 0.10 M solution of the acetophenone).

-

Heat the reaction mixture to 110 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.

-

Wash the filtrate with 1.0 M HCl, then with 1.0 M NaOH, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/EtOAc) to afford methyl 2-(2-bromophenyl)-2-oxoacetate.

-

Step 2: Synthesis of this compound

This procedure is a standard ester hydrolysis.

-

Materials:

-

Methyl 2-(2-bromophenyl)-2-oxoacetate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve methyl 2-(2-bromophenyl)-2-oxoacetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (excess) to the solution.

-

Heat the mixture to 100 °C and stir for 24 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 1.5 with concentrated HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around its three functional groups: the carboxylic acid, the ketone, and the aryl bromide. This trifunctionality makes it a versatile starting material for the synthesis of a variety of more complex molecules.

Caption: Reactivity profile of this compound.

While specific biological activity data for this compound is not extensively reported, its structural motifs are present in molecules with known pharmacological relevance. Its methyl ester, methyl 2-(2-bromophenyl)-2-oxoacetate, is noted as a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1] The broader class of aryl propionic acid derivatives, to which this compound is related, includes well-known non-steroidal anti-inflammatory drugs (NSAIDs).

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. For instance, α-keto acids are known to undergo condensation reactions with binucleophiles like o-phenylenediamines to form quinoxaline derivatives, a class of compounds with a wide range of biological activities including antiviral, antibacterial, and anticancer properties.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multiple reactive sites provide a platform for a wide array of chemical transformations, making it a powerful tool for the construction of complex molecular frameworks. While direct biological activity data for this specific compound is limited, its utility as a precursor to potentially bioactive molecules, particularly in the synthesis of heterocyclic compounds, underscores its importance for researchers and professionals in the field of drug discovery and development. Further investigation into the biological profile of derivatives of this compound is a promising area for future research.

References

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-oxoacetic Acid: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)-2-oxoacetic acid, a halogenated derivative of phenylglyoxylic acid, represents a key building block in synthetic organic chemistry. Its bifunctional nature, characterized by the presence of both a carboxylic acid and an α-keto group, coupled with the reactivity imparted by the bromine substituent on the aromatic ring, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols, where available for analogous compounds, are presented to facilitate its practical application in a laboratory setting. The potential utility of this compound and its derivatives in medicinal chemistry is also explored, drawing on the known biological activities of related bromophenyl compounds.

Chemical Structure and Identification

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom at the ortho position relative to a two-carbon chain containing a ketone and a carboxylic acid.

Systematic Name: this compound[1] Synonyms: 2-Bromobenzoylformic acid, (2-Bromo-phenyl)-oxo-acetic acid[1] CAS Number: 26767-16-8[1] Molecular Formula: C₈H₅BrO₃[1]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 229.03 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 104-107 °C | |

| Boiling Point | 330.5 ± 34.0 °C (Predicted) | |

| Density | 1.738 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.91 ± 0.54 (Predicted) | |

| Storage | Inert atmosphere, Room Temperature |

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and from data for analogous compounds.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Carbonyl carbons (C=O) in the range of 160-190 ppm, Aromatic carbons (~120-140 ppm), Carbon bearing bromine (~120 ppm). |

| IR (Infrared) | C=O stretching (ketone and carboxylic acid) ~1680-1750 cm⁻¹, O-H stretching (carboxylic acid) broad band ~2500-3300 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 228/230 (due to bromine isotopes). |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. The most common methods for preparing α-keto acids involve the oxidation of corresponding α-hydroxy acids, α-keto esters, or methyl ketones. Hydrolysis of the corresponding ester or nitrile is also a viable route. Below are generalized experimental protocols for the synthesis of similar compounds, which can be adapted for the target molecule.

Oxidation of 2'-Bromoacetophenone

A common route to phenylglyoxylic acids is the oxidation of the corresponding acetophenone. Selenium dioxide is a classic reagent for this transformation.

Experimental Protocol: Oxidation of an Aryl Methyl Ketone (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-bromoacetophenone (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Reagent Addition: Add selenium dioxide (1.1 - 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

-

Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the oxidation of 2'-bromoacetophenone.

Hydrolysis of Methyl 2-(2-bromophenyl)-2-oxoacetate

Another common approach is the synthesis of the corresponding ester followed by hydrolysis. Methyl 2-(2-bromophenyl)-2-oxoacetate can be prepared and subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Ester Hydrolysis (General Procedure)

-

Reaction Setup: Dissolve methyl 2-(2-bromophenyl)-2-oxoacetate (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.

-

Reagent Addition: Add a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (1.1 - 2.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding an aqueous acid (e.g., 1 M HCl) until the pH is acidic (pH ~2).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Caption: Workflow for the hydrolysis of the methyl ester.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. The α-keto acid functionality is a known pharmacophore and a precursor to α-hydroxy acids and α-amino acids, which are prevalent in many drug molecules. The bromophenyl group offers a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the generation of diverse libraries of compounds for drug discovery screening.

Derivatives of brominated phenyl compounds have been reported to exhibit a range of biological activities:

-

Anticancer Activity: Various derivatives of bromophenyl-containing heterocycles have shown promising anticancer properties. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[2][3] Other studies have demonstrated the anti-invasive and antitumor effects of coumarin derivatives bearing a bromophenyl group.[4]

-

Anti-inflammatory Activity: The 2-(2-arylphenyl)benzoxazole scaffold, which can be synthesized from precursors like 2-(2-bromophenyl)benzoxazole, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design.[5] Furthermore, various phenoxy acetic acid derivatives containing a bromophenyl moiety have been investigated as selective COX-2 inhibitors.[6]

-

Antimicrobial Activity: The aforementioned quinoline-oxadiazole derivatives with a bromophenyl group also displayed antimicrobial properties.[2][3]

-

Enzyme Inhibition: The α-keto acid moiety can act as an electrophile and may interact with the active sites of various enzymes. While not specific to the title compound, related brominated fatty acids have been shown to be promiscuous inhibitors of membrane-bound enzymes.[7]

The synthesis of derivatives from this compound can lead to novel compounds with potential therapeutic applications. The general workflow for such a drug discovery process is outlined below.

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel organic compounds. Its versatile chemical structure allows for a variety of transformations, making it an attractive starting material for the synthesis of complex molecules, including those with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. This guide provides a foundational understanding of its properties and synthetic methodologies to aid researchers in its effective utilization. Further investigation into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. This compound | 26767-16-8 [amp.chemicalbook.com]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 7. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromobenzoylformic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylformic acid, also known as 2-bromophenylglyoxylic acid, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a carboxylic acid and a ketone functional group on a brominated benzene ring, offers multiple points for chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to 2-Bromobenzoylformic acid, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of 2-Bromobenzoylformic acid can be approached through several distinct strategies. The most prominent methods include:

-

Hydrolysis of 2-Bromobenzoyl Cyanide: This is a direct and often high-yielding method that involves the conversion of a nitrile to a carboxylic acid.

-

Oxidation of Precursors: This strategy employs the oxidation of more readily available starting materials, such as 2-bromomandelic acid or 2-bromobenzaldehyde.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction can be utilized to construct the benzoylformic acid skeleton from a suitable Grignard reagent and an oxalate derivative.

This guide will delve into the specifics of each of these routes, providing the necessary information for their practical implementation.

Method 1: Hydrolysis of 2-Bromobenzoyl Cyanide

The hydrolysis of a benzoyl cyanide derivative is a well-established method for the preparation of benzoylformic acids.[1] This pathway is contingent on the successful synthesis of the 2-bromobenzoyl cyanide precursor.

Synthesis of 2-Bromobenzoyl Cyanide

A potential route to 2-bromobenzoyl cyanide involves the reaction of 2-bromobenzoyl chloride with a cyanide source.

Hydrolysis to 2-Bromobenzoylformic Acid

Once 2-bromobenzoyl cyanide is obtained, it can be hydrolyzed to the desired product. A general procedure for the hydrolysis of benzoyl cyanide to benzoylformic acid involves the use of concentrated hydrochloric acid.[1]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-bromobenzoyl cyanide in concentrated hydrochloric acid.

-

Stir the mixture at room temperature for an extended period (e.g., 5 days) until the hydrolysis is complete.[1]

-

Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, pour the reaction mixture into a large volume of water.

-

Extract the aqueous solution with an organic solvent, such as diethyl ether.

-

Combine the organic extracts and remove the solvent under reduced pressure.

-

Dry the resulting crude product, which can be further purified by recrystallization from a suitable solvent like carbon tetrachloride.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzoyl Cyanide | [1] |

| Reagent | Concentrated Hydrochloric Acid | [1] |

| Reaction Time | 5 days | [1] |

| Yield (crude) | 96-98% | [1] |

| Yield (recrystallized) | 73-77% | [1] |

Note: The yields provided are for the synthesis of benzoylformic acid from benzoyl cyanide. Similar yields may be expected for the 2-bromo derivative, but empirical validation is necessary.

Logical Workflow for Hydrolysis of 2-Bromobenzoyl Cyanide

Caption: Hydrolysis of 2-Bromobenzoyl Cyanide to 2-Bromobenzoylformic Acid.

Method 2: Oxidation of Precursors

The oxidation of a suitable precursor, such as 2-bromomandelic acid or 2-bromobenzaldehyde, presents an alternative route to 2-Bromobenzoylformic acid.

Oxidation of 2-Bromomandelic Acid

The oxidation of mandelic acid derivatives to their corresponding benzoylformic acids is a known transformation, often employing potassium permanganate as the oxidant.[2]

Experimental Protocol (General for Mandelic Acid Oxidation):

-

In a reaction vessel, dissolve 2-bromomandelic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution and add a solution of potassium permanganate portion-wise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until the permanganate color has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid, such as sulfuric acid.

-

Extract the product with an organic solvent.

-

Dry the organic extract and remove the solvent to yield the crude product, which can be further purified.

Quantitative Data (for Mandelic Acid to Benzoylformic Acid):

| Parameter | Value | Reference |

| Starting Material | Mandelic Acid | [2] |

| Oxidizing Agent | Potassium Permanganate | [2] |

| Solvent | Water | [2] |

| Yield (of ethyl ester after esterification) | 49-53% | [2] |

Note: A patent describes the synthesis of 2-bromo-4-hydroxymandelic acid from m-bromophenol and glyoxylic acid, which could then be oxidized and potentially dehydroxylated to afford 2-bromobenzoylformic acid.[3]

Signaling Pathway for Oxidation of 2-Bromomandelic Acid

Caption: Oxidation of 2-Bromomandelic Acid.

Oxidation of 2-Bromobenzaldehyde

Direct oxidation of 2-bromobenzaldehyde is another viable approach. Various oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids.

Experimental Protocol (General for Aldehyde Oxidation with KMnO₄):

-

Dissolve 2-bromobenzaldehyde in a suitable solvent such as acetone/water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the carboxylic acid.

Quantitative Data (for 4-Bromobenzaldehyde Oxidation):

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| KMnO₄ | Acetone/Water | 0 to RT | 2 | ~85 | [4] |

Experimental Workflow for Oxidation of 2-Bromobenzaldehyde

Caption: Oxidation of 2-Bromobenzaldehyde.

Method 3: Grignard Reaction

The reaction of a Grignard reagent with an oxalate derivative provides a powerful method for the synthesis of α-keto acids. In this case, a Grignard reagent would be prepared from a suitable 2-bromophenyl halide.

Experimental Protocol (General for Grignard Reaction with Diethyl Oxalate):

-

Prepare the Grignard reagent from 2-bromobenzonitrile by reacting it with magnesium turnings in an anhydrous ether solvent like THF.

-

In a separate flask, dissolve diethyl oxalate in anhydrous ether and cool to a low temperature (e.g., -78 °C).

-

Slowly add the prepared Grignard reagent to the diethyl oxalate solution.

-

After the addition, stir the reaction mixture at low temperature before allowing it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent.

-

The resulting keto ester can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Note: The use of 2-bromobenzonitrile is proposed here to avoid potential complications with the aldehyde functionality if 2-bromobenzaldehyde were used to form the Grignard reagent. The nitrile group would be subsequently hydrolyzed to the carboxylic acid.

Logical Relationship for Grignard Synthesis

Caption: Grignard Reaction Pathway.

Conclusion

This technical guide has outlined three primary synthetic strategies for the preparation of 2-Bromobenzoylformic acid. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The hydrolysis of 2-bromobenzoyl cyanide offers a direct route, provided the nitrile precursor can be efficiently synthesized. Oxidation of readily available precursors like 2-bromomandelic acid or 2-bromobenzaldehyde provides a viable alternative. Finally, the Grignard reaction represents a classic and versatile approach for constructing the carbon skeleton of the target molecule. Each method has its own set of advantages and challenges, and the detailed protocols and data presented herein should serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Reactivity of Alpha-Keto Acids with a Bromophenyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-keto acids bearing a bromophenyl moiety are a class of compounds of significant interest in medicinal chemistry and drug development. The presence of three key functional groups—the carboxylic acid, the alpha-keto group, and the bromophenyl ring—provides a versatile scaffold for a wide range of chemical transformations. The bromine atom, in particular, serves as a valuable handle for late-stage functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological applications of these compounds, supported by experimental data and detailed protocols.

Synthesis of Bromophenyl Alpha-Keto Acids

The synthesis of alpha-keto acids can be achieved through several established methodologies. For aryl alpha-keto acids, including those with a bromophenyl group, common synthetic routes include the Friedel-Crafts acylation of brominated aromatic compounds with oxalyl chloride derivatives and the oxidation of corresponding alpha-hydroxy acids or aryl methyl ketones.[1]

Aryl α-keto esters can be prepared via Friedel–Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride.[2] The subsequent hydrolysis of the resulting ester yields the desired α-keto acid.[2] Another approach involves the palladium- or cobalt-catalyzed carbonylation of aryl halides.[2]

Reactivity of the Core Functionalities

The reactivity of bromophenyl alpha-keto acids is governed by the interplay of the carboxylic acid, the alpha-keto group, and the bromophenyl ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality readily undergoes esterification and amidation reactions, providing access to a wide array of derivatives.

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride, or the use of coupling agents. An alternative approach is the silver-promoted decarboxylative amidation of α-keto acids with amines, which proceeds smoothly under aerobic conditions with good functional group tolerance.[7]

Reactions at the Alpha-Keto Group

The alpha-keto group is susceptible to nucleophilic attack and can undergo various transformations, including reduction and Wittig-type reactions.

Reduction: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][9][10] Sodium borohydride is a milder reagent and can often be used to selectively reduce a ketone in the presence of a carboxylic acid.[10] The reduction of aromatic alpha-keto acids can also be catalyzed by enzymes such as cytoplasmic malate dehydrogenase.[11]

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes through the reaction with a phosphonium ylide.[1][12][13][14] This reaction is highly versatile and can be used to introduce a variety of substituents at the alpha-position. While stabilized ylides react readily with aldehydes, they may show lower reactivity with ketones.[13]

Reactions involving the Bromophenyl Group

The bromine atom on the phenyl ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a highly efficient method for introducing new aryl or alkyl substituents to the phenyl ring.

Decarboxylation

Alpha-keto acids can undergo decarboxylation, particularly under acidic conditions and with heating, to yield aldehydes.[15][16][17] This reaction proceeds through the loss of carbon dioxide. The non-enzymatic decarboxylation of α-keto acids is a known transformation.[17]

Quantitative Data on Reactivity and Biological Activity

The following tables summarize key quantitative data related to the synthesis and biological evaluation of bromophenyl alpha-keto acid derivatives and related compounds.

| Table 1: Synthesis of Bromophenyl Derivatives | |||

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3-Bromobenzoyl chloride | Phenylboronic acid, K₂CO₃, Pd₂(dba)₃, Toluene, reflux | 3-Bromobenzophenone | - |

| 4-Bromobenzoyl chloride | Phenylboronic acid, K₂CO₃, Pd₂(dba)₃, Toluene, reflux | 4-Bromobenzophenone | - |

| 2,3-Dibromo-4,5-dimethoxybenzyl bromide | 3-Bromo-4,5-dimethoxybenzyl alcohol, K₂CO₃, DMF | 2,3-Dibromo-1-(((3-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | 89[18] |

| 3,4-Dimethoxybenzyl bromide | 5-Bromo-2,3-dimethoxybenzyl alcohol, K₂CO₃, DMF | 1-Bromo-5-(((3,4-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | 78[18] |

| Table 2: Anticancer Activity of Brominated Aromatic Compounds | |||

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |

| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |

| 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |

| 5-(3-Bromophenyl)-N-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |

| Thiazole derivative 7c | - | < 100 µg/mL | [20] |

| Thiazole derivative 9c | - | < 100 µg/mL | [20] |

| Thiazole derivative 11d | - | < 100 µg/mL | [20] |

| Table 3: Enzyme Inhibition Data | |||

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| EU-4865 | Angiotensin I Converting Enzyme (ACE) | 41 | [21] |

| EU-5031 | Angiotensin I Converting Enzyme (ACE) | 41 | [21] |

| EU-4881 | Angiotensin I Converting Enzyme (ACE) | 1980 | [21] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Bromophenyl-containing substrate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add the bromophenyl substrate, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of a Keto Group to a Hydroxyl Group

This protocol outlines a general procedure for the reduction of a ketone using sodium borohydride.

Materials:

-

Alpha-keto acid or ester (1.0 equiv)

-

Sodium borohydride (NaBH₄, 1.0-1.5 equiv)

-

Solvent (e.g., Methanol, Ethanol)

-

Dilute aqueous acid (for workup, e.g., 1 M HCl)

Procedure:

-

Dissolve the alpha-keto compound in the chosen alcohol solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of dilute aqueous acid until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Caption: General workflow for the synthesis and derivatization of bromophenyl alpha-keto acids for drug development.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction for modifying bromophenyl alpha-keto esters.

Conclusion

Alpha-keto acids containing a bromophenyl group represent a valuable and versatile class of molecules for chemical synthesis and drug discovery. Their trifunctional nature allows for a multitude of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening. The reactivity of the carboxylic acid and alpha-keto groups, combined with the potential for functionalization at the bromophenyl ring, makes these compounds promising scaffolds for the development of novel therapeutic agents. Further exploration of their synthesis, reactivity, and biological activities is warranted to fully exploit their potential in medicinal chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. Decarboxylation of a keto acids | Semantic Scholar [semanticscholar.org]

- 18. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-(2-Bromophenyl)-2-oxoacetic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential biological activities of 2-(2-Bromophenyl)-2-oxoacetic acid based on published data for structurally related compounds, including phenylglyoxylic acid derivatives and other brominated aromatic molecules. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is intended to guide future research and not as a definitive statement of the compound's biological profile.

Introduction

This compound is an α-keto acid derivative of bromobenzene. The presence of the bromine atom, a halogen, on the phenyl ring, combined with the glyoxylic acid moiety, suggests the potential for a range of biological activities. Halogenated organic compounds are a rich source of bioactive molecules with applications in medicine and agriculture.[1][2] Phenylglyoxylic acid and its derivatives have been investigated for various pharmacological properties, including antimicrobial and anti-inflammatory effects.[3][4][5] Furthermore, the incorporation of a bromine atom into aromatic structures has been shown to enhance anticancer and antioxidant activities in other molecular scaffolds.[6][7] This whitepaper will explore the inferred biological potential of this compound by examining the activities of its structural analogs.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound may exhibit the following properties:

-

Antimicrobial Activity: Phenylglyoxylic acid derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][8] The presence of a halogen, such as chlorine, in these derivatives appears to be important for their activity.[3][4][8] Therefore, the bromo-substitution in this compound suggests a potential for antibacterial and possibly antifungal properties.

-

Anti-inflammatory Activity: Several derivatives of phenylglyoxylic acid have shown significant anti-inflammatory activity in animal models.[3][4][8] This activity is thought to be mediated, in part, by the inhibition of inflammatory pathways.

-

Anticancer Activity: Bromophenol derivatives have been reported to possess anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells.[6][7][9] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[10][11]

Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivities, the following tables summarize data from studies on phenylglyoxylic acid and bromophenol derivatives.

Table 1: Antibacterial Activity of Phenylglyoxylic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-[2-(acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide | Staphylococcus aureus | 7.8 | [4] |

| Bacillus subtilis | 15.6 | [4] | |

| Escherichia coli | 31.3 | [4] | |

| Pseudomonas aeruginosa | 62.5 | [4] | |

| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide | Staphylococcus aureus | 15.6 | [4] |

| Bacillus subtilis | 31.3 | [4] | |

| Escherichia coli | 62.5 | [4] | |

| Pseudomonas aeruginosa | 125 | [4] |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Phenylglyoxylic Acid Derivatives

| Compound/Derivative | Animal Model | Assay | Activity | Reference |

| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide | Mouse | Carrageenan-induced paw edema | 67% reduction in edema | [3] |

| Various Phenylglyoxylic Acid Derivatives | Mouse | Carrageenan-induced paw edema | 22-67% reduction in edema | [3][4] |

Table 3: Anticancer Activity of Bromophenol Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | Leukemia (K562) | 35.27% viability at 10 µM | [6] |

| A series of bromophenol hybrids | Lung (A549), Liver (Bel7402, HepG2), Colon (HCT116, Caco2) | Significant inhibitory activity | [9] |

IC50: The half maximal inhibitory concentration

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of this compound, based on protocols used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Materials:

-

Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to screen for acute anti-inflammatory activity.

-

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

This compound

-

Carrageenan solution (1% w/v in saline)

-

Parenteral vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound or the vehicle (control) orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

Visualizations

Proposed Experimental Workflow for Biological Activity Screening

Caption: A logical workflow for the initial biological screening of this compound.

Potential Anticancer Signaling Pathway

Caption: A hypothesized signaling pathway for the potential anticancer activity of the compound.

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound and the documented bioactivities of its analogs strongly suggest that this compound warrants investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The presence of the bromine atom is particularly noteworthy, as it often enhances the pharmacological potency of organic molecules.

Future research should focus on the synthesis and in vitro screening of this compound using the experimental protocols outlined in this whitepaper. Positive results from these initial screens would justify further in vivo studies to evaluate efficacy and safety, as well as detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such a systematic approach will be crucial in determining the true therapeutic potential of this promising compound.

References

- 1. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. “Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives” | Professor C.A. Obafemi [scholar.oauife.edu.ng]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Bromophenyl Glyoxylic Acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-bromophenyl glyoxylic acid, a key intermediate in the synthesis of various pharmaceutical and fine chemical compounds. While a singular "discovery" paper remains elusive in historical records, its synthesis is deeply rooted in the foundational principles of organic chemistry, particularly the well-established methods for the preparation of arylglyoxylic acids. This document details the two primary synthetic routes that were likely instrumental in its initial preparation: the oxidation of 2-bromoacetophenone and the Friedel-Crafts acylation of bromobenzene. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of these processes. Furthermore, this guide includes characterization data and visualizations of the synthetic pathways to serve as a valuable resource for researchers in the field.

Historical Context: The Rise of Arylglyoxylic Acids

The story of 2-bromophenyl glyoxylic acid is intrinsically linked to the broader history of organic synthesis and the exploration of aromatic compounds. While the exact date of its first synthesis is not well-documented, the chemical principles underlying its creation were established by pioneering chemists of the 19th century. The work of Justus von Liebig and Friedrich Wöhler on isomers and radicals laid the groundwork for understanding the structure and reactivity of organic molecules, paving the way for the systematic synthesis of novel compounds.[1][2][3][4][5]

The development of methods for the synthesis of arylglyoxylic acids, in general, provided the necessary toolkit for the eventual preparation of the 2-bromo derivative. These methods, primarily focusing on the introduction of the glyoxylic acid moiety onto an aromatic ring, became standard procedures in the organic chemist's arsenal.

Primary Synthetic Pathways

Two principal synthetic routes have been historically employed for the synthesis of arylglyoxylic acids and, by extension, 2-bromophenyl glyoxylic acid. These methods remain relevant and are still widely used in various forms today.

Oxidation of 2-Bromoacetophenone

One of the most direct methods for the synthesis of 2-bromophenyl glyoxylic acid is the oxidation of the corresponding acetophenone derivative, 2-bromoacetophenone. Selenium dioxide (SeO₂) emerged as a key reagent for this type of transformation.

Experimental Protocol: Oxidation of 2-Bromoacetophenone

-

Materials: 2-bromoacetophenone, selenium dioxide, dioxane (or another suitable solvent), water.

-

Procedure: A mixture of 2-bromoacetophenone and a stoichiometric amount of selenium dioxide is refluxed in a suitable solvent, such as aqueous dioxane. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is then concentrated, and the crude 2-bromophenyl glyoxylic acid is purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

| Reactant | Oxidizing Agent | Solvent | Yield (%) |

| Acetophenone | Selenium Dioxide | Aqueous Dioxane | ~70% |

| 4-Methoxyacetophenone | Selenium Dioxide | Pyridine | ~65% |

| 4-Nitroacetophenone | Selenium Dioxide | Acetic Anhydride | ~55% |

Reaction Workflow:

Caption: Workflow for the synthesis of 2-bromophenyl glyoxylic acid via oxidation.

Friedel-Crafts Acylation of Bromobenzene

Another fundamental approach to constructing 2-bromophenyl glyoxylic acid is through the Friedel-Crafts acylation of bromobenzene. This powerful reaction introduces an acyl group onto the aromatic ring, which can then be converted to the glyoxylic acid. The use of oxalyl chloride or its derivatives as the acylating agent is a direct route to the α-keto acid functionality.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene

-

Materials: Bromobenzene, oxalyl chloride, aluminum chloride (AlCl₃), a suitable inert solvent (e.g., carbon disulfide, dichloromethane).

-

Procedure: To a cooled solution of bromobenzene and a Lewis acid catalyst, typically anhydrous aluminum chloride, in an inert solvent, oxalyl chloride is added dropwise. The reaction is stirred at a controlled temperature until completion. The reaction is then quenched by carefully pouring the mixture onto ice and acidifying with hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

Quantitative Data for Analogous Reactions:

The yields of Friedel-Crafts acylation reactions can vary significantly depending on the substrate, acylating agent, and reaction conditions. For the acylation of bromobenzene, ortho substitution is generally less favored than para substitution due to steric hindrance and the electronic effects of the bromine atom.

| Aromatic Substrate | Acylating Agent | Catalyst | Major Product | Yield (%) |

| Benzene | Acetyl Chloride | AlCl₃ | Acetophenone | >90% |

| Bromobenzene | Acetyl Chloride | AlCl₃ | 4-Bromoacetophenone | ~60-70% |

| Anisole | Propionyl Chloride | AlCl₃ | 4-Methoxypropiophenone | ~90% |

Logical Relationship of the Friedel-Crafts Acylation Pathway:

Caption: Key steps in the Friedel-Crafts acylation route to 2-bromophenyl glyoxylic acid.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of 2-bromophenyl glyoxylic acid. The following table summarizes key physical and spectral properties, compiled from various sources and analogous compounds.

| Property | Value |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108-110 °C (literature values may vary) |

| ¹H NMR (CDCl₃, δ) | ~7.4-7.8 (m, 4H, Ar-H), ~9.8 (s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ) | ~115-135 (Ar-C), ~165 (C=O, ketone), ~185 (C=O, acid) |

| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch), ~1730 (C=O stretch, ketone), ~1690 (C=O stretch, acid) |

| Mass Spectrum (EI) | m/z 228/230 (M⁺), 200/202 (M-CO)⁺, 183/185 (M-COOH)⁺ |

Applications in Drug Discovery and Development

2-Bromophenyl glyoxylic acid and its derivatives serve as versatile building blocks in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the glyoxylic acid moiety can be transformed into various other functional groups. Its derivatives have been explored in the development of:

-

Antiviral agents

-

Anticancer agents

-

Enzyme inhibitors

The ability to readily modify the structure of 2-bromophenyl glyoxylic acid makes it a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

While the precise moment of its discovery may be lost to the annals of chemical history, the synthesis and utility of 2-bromophenyl glyoxylic acid are firmly established. The classical methods of oxidation and Friedel-Crafts acylation provide robust and reliable pathways to this important synthetic intermediate. This technical guide, by consolidating the historical context, synthetic protocols, and characterization data, aims to equip researchers with the necessary knowledge to effectively utilize 2-bromophenyl glyoxylic acid in their scientific endeavors. The continued exploration of its chemistry will undoubtedly lead to the development of new and innovative molecules with significant applications in medicine and materials science.

References

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. BJOC - Volume 19 - 2023 [beilstein-journals.org]

- 3. Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation | Semantic Scholar [semanticscholar.org]

- 4. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]

- 5. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2-(2-Bromophenyl)-2-oxoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 2-(2-Bromophenyl)-2-oxoacetic acid. While a comprehensive search of publicly available databases and scientific literature did not yield specific experimental spectra for this compound, this guide outlines the standard methodologies for acquiring and interpreting the necessary Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables are formatted to present the anticipated spectroscopic data for this compound. In the absence of experimental data, representative chemical shifts and fragmentation patterns for similar aromatic keto-acids are used for illustrative purposes.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Ar-H |

| ~7.4-7.7 | Multiplet | 3H | Ar-H |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Ketone) |

| ~165 | C=O (Carboxylic Acid) |

| ~135 | Ar-C (Quaternary) |

| ~133 | Ar-CH |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-C-Br |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic) |

| ~750 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | -- | [M]⁺ (Molecular Ion, bromine isotopes) |

| 211/213 | -- | [M-OH]⁺ |

| 183/185 | -- | [M-COOH]⁺ |

| 155/157 | -- | [C₇H₄Br]⁺ |

| 104 | -- | [C₇H₄O]⁺ |

| 76 | -- | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (e.g., 0 to 220 ppm), a longer acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Bromophenyl)-2-oxoacetic Acid in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide protocols for the synthesis of diverse heterocyclic scaffolds, which are crucial in medicinal chemistry and drug discovery, utilizing 2-(2-bromophenyl)-2-oxoacetic acid as a key starting material. The presence of the bromine atom on the phenyl ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Application Note 1: Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The reaction of α-keto acids with o-phenylenediamines provides a straightforward method for the synthesis of quinoxalinones.

Experimental Protocol

This protocol is adapted from the general synthesis of quinoxalines from α-dicarbonyl compounds.

Reaction Scheme:

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add o-phenylenediamine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-(2-bromophenyl)quinoxalin-2(1H)-one.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) |

| 3-(2-Bromophenyl)quinoxalin-2(1H)-one | C₁₄H₉BrN₂O | 301.14 | 85-95 |

Note: The proposed yield is based on analogous reactions reported in the literature for similar substrates.

Workflow Diagram

Caption: Workflow for the synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one.

Application Note 2: Synthesis of 2-(2-Bromophenyl)-4H-benzo[d][1][2]oxazin-4-one

Benzoxazinones are privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities. A copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids provides an efficient route to these heterocycles.[1]

Experimental Protocol

This protocol is based on a reported copper-catalyzed synthesis of 2-aryl-4H-benzo[d][2][3]oxazin-4-ones.[1]

Reaction Scheme:

Materials:

-

This compound

-

Anthranilic acid

-

Copper(I) chloride (CuCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add this compound (2.0 eq), anthranilic acid (1.0 eq), and CuCl (10 mol%).

-

Add DMF as the solvent, followed by DIPEA (2.0 eq).

-

Heat the reaction mixture at 55 °C for 12 hours, or until TLC analysis indicates the consumption of the starting materials.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 2-(2-bromophenyl)-4H-benzo[d][2][3]oxazin-4-one.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield Range (%)[1] |

| 2-(2-Bromophenyl)-4H-benzo[d][2][3]oxazin-4-one | C₁₄H₈BrNO₂ | 302.13 | 70-87 |

Workflow Diagram

Caption: Copper-catalyzed synthesis of 2-(2-Bromophenyl)-4H-benzo[d][2][3]oxazin-4-one.

Application Note 3: Proposed Synthesis of 2,4(5)-Disubstituted Imidazoles via a Multicomponent Reaction

Imidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that allows for the construction of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4][5][6][7]

Experimental Protocol (Proposed)

This protocol is a proposed adaptation of the Debus-Radziszewski synthesis.

Reaction Scheme:

(Note: The carboxylic acid group may or may not be retained depending on the reaction conditions, potentially leading to decarboxylation.)

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

Ammonium acetate (as a source of ammonia)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (excess, e.g., 5-10 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the solid by recrystallization or column chromatography.

Quantitative Data (Hypothetical)

| Product Name (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) |

| 4-(2-Bromophenyl)-2-phenyl-1H-imidazole-5-carboxylic acid | C₁₆H₁₁BrN₂O₂ | 343.18 | 60-80 |

Note: The yield is hypothetical and will depend on the specific aldehyde used and the optimization of reaction conditions.

Logical Diagram of the Multicomponent Reaction

Caption: Logic of the one-pot multicomponent synthesis of imidazoles.

Signaling Pathways in Drug Discovery

The heterocyclic cores synthesized from this compound are prevalent in molecules designed to modulate various biological signaling pathways. For instance, quinoxaline derivatives have been investigated as inhibitors of kinases involved in cancer signaling, while benzoxazinones have shown activity as protease inhibitors. The ability to rapidly generate a diverse library of these heterocycles from a common precursor is highly valuable for screening against a multitude of biological targets.

Caption: Drug discovery workflow enabled by heterocyclic synthesis from a common precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. ijprajournal.com [ijprajournal.com]

Application Notes and Protocols for the Synthesis of 2-(2-Bromophenyl)-2-oxoacetic Acid via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid, a valuable building block in the development of novel therapeutics and other complex organic molecules. The described methodology centers around the Grignard reaction, a robust and versatile C-C bond-forming strategy. The protocol outlines the formation of a Grignard reagent from a suitable 2-bromophenyl precursor and its subsequent reaction with diethyl oxalate to yield the target α-keto acid. These application notes also include tabulated data for reagents and reaction parameters, as well as diagrams illustrating the experimental workflow and reaction pathway.

Introduction

α-Keto acids are pivotal intermediates in organic synthesis due to their dual functionality, which allows for a variety of subsequent chemical transformations. Specifically, this compound is of significant interest in medicinal chemistry, where the bromo-phenyl moiety can be further functionalized through cross-coupling reactions to generate diverse molecular scaffolds. The Grignard reaction offers a reliable method for the synthesis of such compounds. The general principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][2] In this protocol, the Grignard reagent is prepared from a 2-bromophenyl derivative and reacted with diethyl oxalate to construct the desired α-keto ester, which is then hydrolyzed to the final carboxylic acid.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | ≥98% | Sigma-Aldrich |

| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | Crystal | J.T. Baker |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7%, inhibitor-free | Sigma-Aldrich |

| Diethyl Oxalate | (COOC₂H₅)₂ | 146.14 | ≥99% | Alfa Aesar |

| Hydrochloric Acid | HCl | 36.46 | 2 M (aq) | Fisher Scientific |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Saturated (aq) | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore |

| Sodium Hydroxide | NaOH | 40.00 | Pellets, ≥97% | Macron |

| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |

Table 2: Key Experimental Parameters

| Parameter | Value |

| Grignard Formation | |

| Reaction Temperature | Gentle reflux (~35 °C) |

| Reaction Time | 1-2 hours |

| Reaction with Diethyl Oxalate | |

| Initial Temperature | -78 °C |

| Reaction Time at -78 °C | 2 hours |

| Warming Period | Slowly to room temperature |

| Hydrolysis | |

| Temperature | Room temperature |

| Reaction Time | 12-24 hours |

Experimental Protocols

Part A: Preparation of the Grignard Reagent (2-Bromophenylmagnesium Bromide)

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, a condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[3][4]

-

Initiation: Place magnesium turnings (1.2 equivalents) in the round-bottom flask. Add a small crystal of iodine. The iodine serves to activate the magnesium surface and acts as an indicator of reaction initiation.[5]

-

Reagent Addition: In the dropping funnel, prepare a solution of 1,2-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation and Progression: The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the formation of the Grignard reagent.[2] Once initiated, add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Synthesis of Ethyl 2-(2-Bromophenyl)-2-oxoacetate

-

Cooling: In a separate, flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.[7]

-

Grignard Addition: Slowly add the freshly prepared Grignard reagent from Part A to the cooled diethyl oxalate solution via a cannula or the dropping funnel. It is crucial to maintain the temperature at -78 °C during the addition to prevent side reactions.[7]

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[7]

Part C: Hydrolysis to this compound

-

Ester Hydrolysis: To the reaction mixture from Part B, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

-

Reaction: Stir the mixture at room temperature for 12-24 hours to ensure complete hydrolysis of the ester.

-

Workup:

-

Acidify the reaction mixture to a pH of approximately 1-2 with 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-